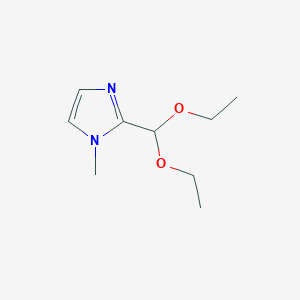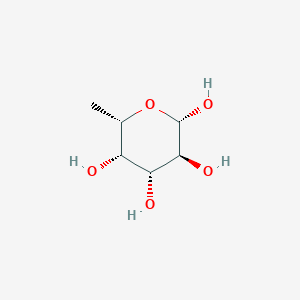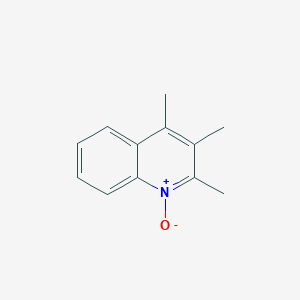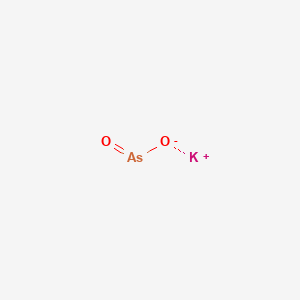
Mercury, bis(2,2-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, bis(2,2-dimethylpropyl)-, also known as DMPS, is a chelating agent that has been used for decades to treat heavy metal poisoning. DMPS has been shown to have a high affinity for mercury, lead, and other heavy metals, making it an effective tool for removing these toxins from the body.
Mecanismo De Acción
Mercury, bis(2,2-dimethylpropyl)- works by binding to heavy metals in the body and forming a stable complex that can be excreted through the urine. Mercury, bis(2,2-dimethylpropyl)- has a high affinity for mercury and can effectively remove this toxic metal from the body. Mercury, bis(2,2-dimethylpropyl)- has also been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
Efectos Bioquímicos Y Fisiológicos
Mercury, bis(2,2-dimethylpropyl)- has been shown to be safe and effective in removing heavy metals from the body. However, it can also have side effects, including nausea, vomiting, and diarrhea. Mercury, bis(2,2-dimethylpropyl)- can also deplete essential minerals such as zinc and magnesium, which can lead to other health problems. Mercury, bis(2,2-dimethylpropyl)- has been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mercury, bis(2,2-dimethylpropyl)- is a useful tool for investigating the effects of heavy metal exposure on the body. It can be used to induce heavy metal toxicity in animal models, which can then be used to study the effects of heavy metal exposure on various organ systems. However, Mercury, bis(2,2-dimethylpropyl)- can also have non-specific effects on the body, which can make it difficult to interpret experimental results.
Direcciones Futuras
Future research on Mercury, bis(2,2-dimethylpropyl)- should focus on developing new chelating agents that are more effective and have fewer side effects. Research should also investigate the long-term effects of heavy metal exposure on the body and develop new treatments for heavy metal poisoning. Finally, research should explore the effects of heavy metal exposure on the microbiome and develop new strategies for protecting against the damaging effects of heavy metals on gut health.
Métodos De Síntesis
Mercury, bis(2,2-dimethylpropyl)- is synthesized by reacting 2,2-dimethylpropanol with thioacetic acid. The resulting compound is then reacted with mercury chloride to produce Mercury, bis(2,2-dimethylpropyl)-. The purity of Mercury, bis(2,2-dimethylpropyl)- can be increased through recrystallization and other purification methods.
Aplicaciones Científicas De Investigación
Mercury, bis(2,2-dimethylpropyl)- has been extensively studied for its ability to chelate heavy metals from the body. It has been used to treat mercury toxicity in dental amalgam patients, lead poisoning in children, and other heavy metal toxicities. Mercury, bis(2,2-dimethylpropyl)- has also been used in research to investigate the effects of heavy metal exposure on the body and to develop new treatments for heavy metal poisoning.
Propiedades
Número CAS |
10284-49-8 |
|---|---|
Nombre del producto |
Mercury, bis(2,2-dimethylpropyl)- |
Fórmula molecular |
C10H22Hg |
Peso molecular |
342.87 g/mol |
Nombre IUPAC |
bis(2,2-dimethylpropyl)mercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3; |
Clave InChI |
JPOHACHTCANVDL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Hg]CC(C)(C)C |
SMILES canónico |
CC(C)(C)C[Hg]CC(C)(C)C |
Otros números CAS |
10284-49-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)








